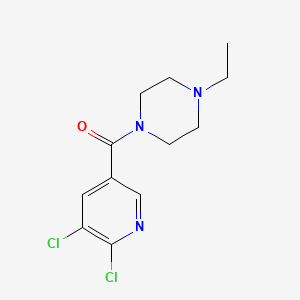
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a piperazine ring substituted with an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Chlorination: The pyridine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the 5 and 6 positions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential hedgehog signal inhibitor, which is relevant in the treatment of cancers such as basal cell carcinoma and medulloblastoma.
Biological Research: The compound is used to study the hedgehog signaling pathway, which plays a crucial role in cell differentiation and development.
Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of hedgehog signaling and its role in various diseases.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to and inhibits the activity of Smoothened (SMO), a key protein in the hedgehog pathway. By inhibiting SMO, the compound prevents the activation of downstream signaling molecules, thereby blocking the transcription of target genes involved in cell growth and survival .
類似化合物との比較
- (5,6-Dichloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
- (5,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
- (5,6-Dichloropyridin-3-yl)(4-isopropylpiperazin-1-yl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.
- Biological Activity: The variations in substituents can lead to differences in biological activity and potency. For example, the ethyl-substituted compound may have different binding affinities and inhibitory effects compared to its methyl or phenyl counterparts .
- Uniqueness: The unique combination of the dichloropyridine and ethylpiperazine moieties in this compound contributes to its specific activity as a hedgehog signal inhibitor, distinguishing it from other similar compounds .
特性
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOLRBEZJBVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine](/img/structure/B7807100.png)
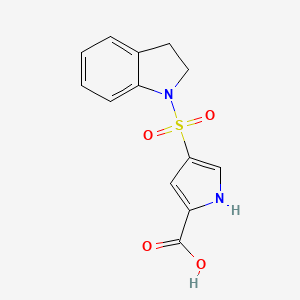
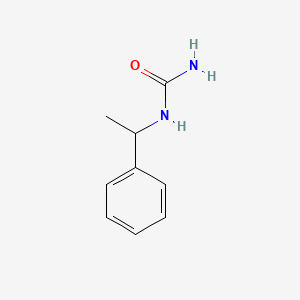
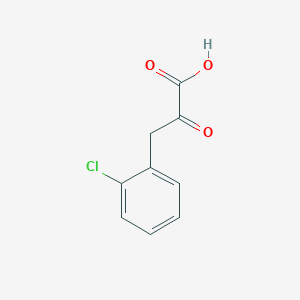
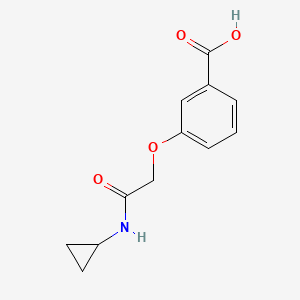
![N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B7807135.png)
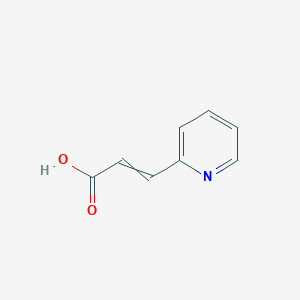
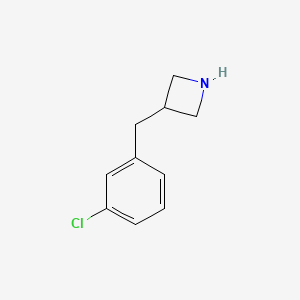
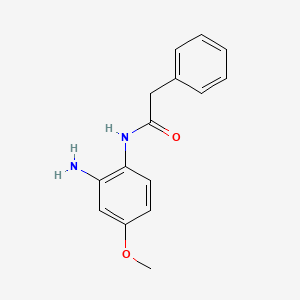
![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)
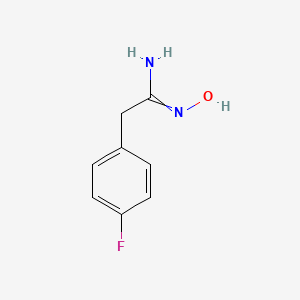
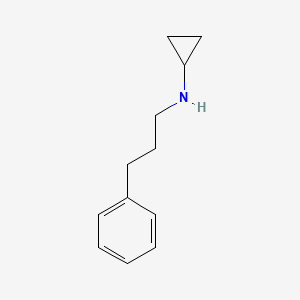
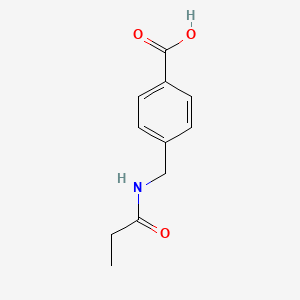
![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)
